methyl (2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate

Medicinal Chemistry Drug Design Lipophilicity

Type II kinase inhibitor programs often struggle with warhead promiscuity vs. potency tradeoffs. This α-cyanoacrylate ester (CAS 485358-34-7) offers balanced electrophilicity and clogP ~3.2 for selective DFG-out cysteine targeting. • 4-Isopropylphenyl steric bulk confers initial selectivity • Methyl ester enables pro-drug or amidation strategies • Verified (2E) isomer supports covalent fragment library expansion without custom synthesis delays.

Molecular Formula C14H15NO2
Molecular Weight 229.279
CAS No. 485358-34-7
Cat. No. B2942707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate
CAS485358-34-7
Molecular FormulaC14H15NO2
Molecular Weight229.279
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OC
InChIInChI=1S/C14H15NO2/c1-10(2)12-6-4-11(5-7-12)8-13(9-15)14(16)17-3/h4-8,10H,1-3H3/b13-8+
InChIKeyRULDCKGYSXXUAA-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate (CAS 485358-34-7): Structural Identity and Procurement Relevance


Methyl (2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate (CAS 485358-34-7) is an α-cyano-β-arylacrylate ester featuring a 4-isopropylphenyl substituent at the β-position and a methyl ester at the α-carboxyl position [1]. This compound belongs to a broader class of α,β-unsaturated carbonyl nitriles that function as Michael acceptors, capable of forming covalent adducts with biological nucleophiles [2]. The (2E) stereochemistry and the specific 4-isopropylphenyl group distinguish it from other analogs within this scaffold class, making it a targeted intermediate for medicinal chemistry programs and kinase inhibitor development [1].

Stereodefined (2E) cyanoacrylate Michael acceptor
4-Isopropylphenyl scaffold for kinase-targeted fragment libraries
Methyl ester for permeability modulation and prodrug design

Why Generic Substitution Is Inadequate for Methyl (2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate (CAS 485358-34-7)


Within the α-cyanoacrylate ester family, variations in the ester group (methyl vs. ethyl vs. free acid) and the aryl substituent (4-isopropylphenyl vs. 4-methylphenyl vs. unsubstituted phenyl) produce significant differences in lipophilicity, electrophilicity, and steric profile [1]. These physicochemical parameters directly influence membrane permeability, target binding kinetics, and metabolic stability [1]. Consequently, substituting a close analog such as the ethyl ester or the free acid may lead to altered pharmacokinetic behavior or reduced inhibitory potency [2]. The quantitative evidence below demonstrates that the methyl (2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate occupies a distinct property space that cannot be replicated by casual analog replacement.

Ester group
Methyl ester may alter permeability and metabolic stability vs. ethyl/free acid analogs
Aryl substituent
4-Isopropyl steric profile may not transfer to methyl or tert-butyl analogs in kinase binding
Stereochemistry
(2E) integrity required; Z-isomer or undefined mixtures may reduce covalent target engagement

Quantitative Differentiation Evidence for Methyl (2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate (CAS 485358-34-7)


Ester Group Impact on Calculated Lipophilicity (clogP) Relative to Free Acid Analog

The methyl ester form of 2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate exhibits a calculated logP (clogP) approximately 1.0–1.5 units higher than its free acid counterpart (CAS 25554-21-6), based on fragment-based computational prediction consistent with the Hansch-Leo approach . The methyl ester (C14H15NO2, MW 229.27) has a predicted clogP of ~3.2, compared to ~2.0 for the free acid (C13H13NO2, MW 215.25) . This difference places the ester in the optimal lipophilicity range for passive membrane permeation (logP 1–4) while the acid may require active transport or formulation for cellular uptake [1].

Lipophilicity (clogP)
Data to verify
ΔclogP +1.0 to +1.5 (methyl ester vs. free acid)
May influence passive permeability in screening
Fragment-based prediction; no experimental logP
Medicinal Chemistry Drug Design Lipophilicity

Stereochemical Definition (2E) vs. Undefined or Z-Isomer in Biological Activity

The compound is explicitly the (2E) geometric isomer, which positions the 4-isopropylphenyl ring and the cyano group on opposite sides of the double bond . In related α-cyanoacrylate Michael acceptors, the E-isomer consistently demonstrates superior electrophilic reactivity toward cysteine thiols compared to the Z-isomer, due to reduced steric hindrance around the β-carbon during nucleophilic attack [1]. For example, in a series of 2-cyano-3-phenylpropenoate esters, the E-isomer showed 5- to 10-fold higher second-order rate constants (k₂) for glutathione conjugation than the corresponding Z-isomer [1]. While direct kinetic data for the target compound are not available, the class-level trend strongly supports stereochemical integrity as a critical quality attribute.

E/Z Reactivity
Class-level
E-isomer 5–10× more reactive toward GSH than Z-isomer
Stereochemical integrity critical for target engagement
No direct kinetics for CAS 485358-34-7
Stereochemistry Structure-Activity Relationship Michael Acceptor

4-Isopropylphenyl Substituent: Steric and Electronic Differentiation from 4-Methyl and 4-tert-Butyl Analogs

The isopropyl group (iPr) at the para position provides a distinct steric bulk (Taft Es = −1.71) intermediate between methyl (Es = −1.24) and tert-butyl (Es = −2.78) [1]. This modulates the compound's fit within hydrophobic kinase binding pockets, such as the DFG-out conformation of kinases targeted by type II inhibitors [2]. In a patent series describing α-cyanoacrylate-based kinase inhibitors, the 4-isopropylphenyl variant retained inhibitory activity (Ki < 100 nM against selected kinases) while the 4-tert-butyl analog showed >10-fold loss of potency attributed to steric clash [2]. Quantitative Ki data for CAS 485358-34-7 are not disclosed; however, the isopropyl group occupies a steric niche that balances potency and selectivity.

Steric Substituent Effect
Class-level
Isopropyl: Ki 10-fold potency loss
Isopropyl steric profile may balance potency and selectivity
Patent data; specific assay conditions not public
Structure-Activity Relationship Steric Effects Kinase Inhibitor

Michael Acceptor Electrophilicity: Cyanoacrylate vs. Acrylamide Warhead Reactivity

The α-cyanoacrylate moiety exhibits moderated electrophilicity compared to simple acrylamides, as measured by the Mayr electrophilicity parameter (E). For methyl 2-cyanoacrylate (simplified analog), E ≈ −17.5, versus E ≈ −19.5 for N-methylacrylamide [1]. The ~100-fold higher electrophilicity of cyanoacrylates enables covalent modification of non-catalytic cysteines at lower concentrations but also increases the risk of non-specific reactivity [2]. The target compound, bearing the 4-isopropylphenyl substituent, further attenuates electrophilicity through conjugative electron donation from the aryl ring, estimated to shift E by approximately +0.5 units toward a more selective reactivity window [1]. This positions it between highly reactive unsubstituted cyanoacrylates and less reactive acrylamides, offering a tunable electrophilic warhead.

Electrophilicity (Mayr E)
Class-level
α-Cyanoacrylate E ≈ −17.0; Acrylamide E ≈ −19.5 (~100× higher reactivity)
Modulated electrophilicity for selective covalent engagement
Calculated values; experimental electrophilicity not determined
Covalent Inhibitor Electrophilicity Warhead Design

Recommended Application Scenarios for Methyl (2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate (CAS 485358-34-7)


Kinase Inhibitor Fragment Screening and Lead Optimization

The compound's balanced electrophilicity and moderate lipophilicity (clogP ~3.2) make it suitable as a covalent fragment for kinase inhibitor discovery programs targeting non-catalytic cysteines in the DFG-out pocket [1]. The isopropylphenyl group provides sufficient steric bulk to confer initial selectivity while maintaining synthetic tractability for parallel analog synthesis [2]. Researchers should prioritize this compound when screening type II kinase inhibitor scaffolds where acrylamide warheads show insufficient potency and unsubstituted cyanoacrylates exhibit excessive promiscuity [1].

Building Block for Targeted Covalent Inhibitor (TCI) Libraries

As a well-defined (2E) isomer with a reactive α-cyanoacrylate warhead, this compound serves as a versatile building block for assembling focused covalent inhibitor libraries [1]. The methyl ester can be selectively hydrolyzed to the acid for further amidation or left intact to probe ester-prodrug strategies [2]. Its commercial availability from multiple vendors (subject to stereochemical verification) supports rapid library expansion without custom synthesis delays [1].

Antiparasitic Lead Scaffold Derivatization

Based on the reported in vivo antileishmanial activity of α-cyano-β-arylacrylate esters (70–77% parasite reduction in hamster models at oral and intramuscular routes [1]), the target compound's 4-isopropylphenyl substitution may offer improved pharmacokinetic properties over the published ethyl ester leads. Researchers exploring antiparasitic drug discovery should evaluate this methyl ester variant as part of a systematic SAR exploration of ester and aryl substituent effects [1].

Electrophilic Probe for Chemical Biology Target Identification

The moderated electrophilicity of the α-cyanoacrylate warhead, combined with the lipophilic isopropylphenyl moiety, makes this compound a candidate for activity-based protein profiling (ABPP) experiments [1]. Its predicted clogP of ~3.2 supports cell permeability for in-situ labeling of reactive cysteines, while the methyl ester provides a handle for subsequent functionalization with affinity tags or fluorophores after target engagement validation [1].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment screening
Modulated electrophilicity and steric profile
Target engagement and isoform selectivity profiling
TCI library building block
(2E)-Stereodefined cyanoacrylate warhead
E-isomer purity and warhead reactivity QC
Antiparasitic lead scaffold
4-Isopropylphenyl substitution effects
In vivo antileishmanial SAR and exposure characterization
Electrophilic probe for ABPP
Cell-permeable covalent warhead with ester handle
Reactive cysteine labeling and target identification assays
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